molecular formula C12H12ClF3N4OS B1241516 (3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide

(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B1241516
M. Wt: 352.76 g/mol
InChI Key: DYBCULMZPQWAIG-KPSZGOFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide is a member of (trifluoromethyl)benzenes.

Properties

Molecular Formula

C12H12ClF3N4OS

Molecular Weight

352.76 g/mol

IUPAC Name

(3E)-3-(carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C12H12ClF3N4OS/c1-6(19-20-11(17)22)4-10(21)18-9-3-2-7(13)5-8(9)12(14,15)16/h2-3,5H,4H2,1H3,(H,18,21)(H3,17,20,22)/b19-6+

InChI Key

DYBCULMZPQWAIG-KPSZGOFPSA-N

SMILES

CC(=NNC(=S)N)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F

Isomeric SMILES

C/C(=N\NC(=S)N)/CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(=NNC(=S)N)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F

solubility

52.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
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(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
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(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
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(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
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(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
Reactant of Route 6
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(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide

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